molecular formula C13H17IN2O3 B1402731 tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate CAS No. 1346447-06-0

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

Cat. No. B1402731
M. Wt: 376.19 g/mol
InChI Key: BWOYFYVLFOCVOR-UHFFFAOYSA-N
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Description

Tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate, or 6-I-TBC, is a heterocyclic compound containing an oxo-bridge between a tert-butyl group and a pyridin-8-yl group. It is an important intermediate for the synthesis of a range of biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. 6-I-TBC has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of drugs, and the study of the mechanism of action of biological compounds.

Scientific Research Applications

Pharmacology

It’s important to note that the actual applications, methods, and results for this specific compound would be found in scientific literature and databases. Researchers interested in this compound should consult peer-reviewed articles and studies for precise and detailed information .

Chemical Library Contribution

This compound may be included in chemical libraries used for high-throughput screening in drug discovery. These libraries are collections of diverse chemicals that are tested against various biological targets to identify potential lead compounds for further development .

Antimicrobial Research

Some derivatives of similar compounds have shown antimicrobial potential. While specific data on this compound’s antimicrobial activity is not provided, it could be investigated for such properties in the context of developing new antibiotics or antifungal agents .

Safety and Regulatory Studies

Given the safety information available, this compound would likely be subject to studies to determine its safety profile, including its toxicity, eye damage potential, and other health-related impacts. This is crucial for regulatory approval and safe handling in both laboratory and industrial settings .

16. Chemical Education and Training: Beyond research, this compound can be used in educational settings to train students and researchers in handling and working with halogenated heterocycles, which are a significant class of compounds in organic chemistry .

17. Reference Material for Analytical Validation: In analytical chemistry, it could serve as a reference material for validating analytical methods, ensuring the accuracy and precision of measurements when analyzing similar structures .

18. Custom Synthesis Services: Companies that provide custom synthesis services may use this compound as a starting material or intermediate to produce other chemical entities as per client requests, which could range from research laboratories to pharmaceutical companies .

properties

IUPAC Name

tert-butyl N-(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-9-7-10(14)15-8-5-4-6-18-11(8)9/h7H,4-6H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOYFYVLFOCVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=C1OCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120216
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

CAS RN

1346447-06-0
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
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tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
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tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
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tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
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tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Reactant of Route 6
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

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